Z-Gly-pro-phe-pro-leu-OH is a tetrapeptide that consists of four amino acids: glycine, proline, phenylalanine, and leucine. The "Z" indicates that the amino group of glycine is protected by a benzyloxycarbonyl (Z) group, which is commonly used in peptide synthesis to prevent unwanted reactions. This compound has garnered attention in the fields of biochemistry and medicinal chemistry due to its potential applications in drug development and as a model compound for studying peptide interactions.
Z-Gly-pro-phe-pro-leu-OH can be classified under the category of peptides, specifically as a synthetic peptide. It is often utilized in various biochemical assays and studies involving protein interactions. The compound has a CAS number of 61867-13-8, which can be used to identify it in chemical databases and literature.
The synthesis of Z-Gly-pro-phe-pro-leu-OH typically employs solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a solid support, allowing for easy purification and manipulation of the growing peptide chain.
The molecular formula for Z-Gly-pro-phe-pro-leu-OH is , with a molecular weight of approximately 663.77 g/mol. The structure features a backbone formed by peptide bonds connecting the amino acids, along with functional groups from the Z-protecting group.
Z-Gly-pro-phe-pro-leu-OH can undergo various chemical reactions typical of peptides, including hydrolysis under acidic or basic conditions, which can lead to the cleavage of peptide bonds. Additionally, it can participate in reactions involving modifications at its side chains, such as phosphorylation or acylation.
The mechanism by which Z-Gly-pro-phe-pro-leu-OH exerts biological effects often involves its interaction with specific receptors or enzymes in biological systems. Peptides like this one can act as signaling molecules or inhibitors in various pathways.
Z-Gly-pro-phe-pro-leu-OH is typically a white to off-white solid at room temperature. It is soluble in polar solvents such as water and dimethyl sulfoxide (DMSO), which makes it suitable for various biochemical applications.
Z-Gly-pro-phe-pro-leu-OH has several scientific uses:
The synthesis of Z-Gly-Pro-Phe-Pro-Leu-OH (C₃₅H₄₅N₅O₈; MW 663.77 g/mol) presents significant challenges due to its hydrophobic sequence containing β-branched amino acids (Leu, Phe) and glycine, which promote β-sheet formation and aggregation during synthesis [3]. Solid-phase peptide synthesis (SPPS) is predominantly employed for such "difficult sequences," leveraging stepwise coupling to a resin-bound chain. This approach facilitates iterative washing to remove excess reagents, though aggregation risks necessitate optimized conditions: incorporation of pseudoprolines, elevated temperatures (40–60°C), and solubilizing tags like tetra-lysine or poly-arginine to improve resin swelling and peptide solvation [3]. For this peptide, Fmoc-SPPS protocols using DMF as the primary solvent achieve moderate yields (70–85%), but require 20–30 coupling cycles with extended reaction times (1–2 hours per amino acid) [3] [6].
Solution-phase synthesis offers advantages in large-scale production by eliminating resin-derived impurities. Recent advances utilize propylphosphonic anhydride (T3P®) in ethyl acetate, enabling rapid couplings (<5 minutes) at room temperature with minimal racemization [7]. However, iterative purification via precipitation or chromatography remains essential, increasing process mass intensity (PMI). Hybrid approaches, where hydrophobic segments like Pro-Leu-OH are synthesized separately and ligated, show promise in reducing cumulative yield losses [3].
Table 1: Comparative Synthesis Optimization Strategies
Method | Conditions | Yield per Coupling | Key Challenges |
---|---|---|---|
Fmoc-SPPS | DMF, 25°C, HBTU/DIPEA | 70–85% | Aggregation, incomplete deprotection |
Boc-SPPS | TFE/DCM (30%), DCC/HOBt | 65–75% | HF handling, side-chain protection |
Solution-Phase | EtOAc, T3P®/DIPEA, RT | >90% | Intermediate purification complexity |
Fragment Ligation | NCL in DPC micelles, Arg₄ tags | 39–95% | Solubility of fragments, orthogonality |
Carbodiimides, notably dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), are fundamental to forming the peptide bonds in Z-Gly-Pro-Phe-Pro-Leu-OH. These reagents activate the carboxyl group via an O-acylisourea intermediate, enabling nucleophilic attack by the incoming amino group [10]. For sterically hindered residues like proline or leucine, DIC is preferred due to its lower tendency to form stable N-acylurea byproducts. Sequential assembly typically follows a C-to-N direction:
The penultimate Pro-Phe bond requires stringent stoichiometric control (3.0 equiv DIC) due to conformational constraints, while Gly-Pro couplings benefit from reduced steric hindrance . Kinetic studies show DIC-mediated reactions achieve >95% conversion within 30 minutes for non-aggregating sequences, but hydrophobic segments like Phe-Pro-Leu may require extended times (2–4 hours) or co-solvents (e.g., 20% THF) to maintain solubility [3] [10].
Table 2: Carbodiimide Reagent Performance in Sequential Coupling
Reagent | Solvent | Temperature | Conversion (Phe-Pro) | Racemization |
---|---|---|---|---|
DCC | DMF | 0°C | 88% | 5.2% |
DIC | DMF | 25°C | 94% | 3.8% |
DIC | THF/DMF (1:4) | 25°C | >99% | 1.5% |
Racemization during Z-Gly-Pro-Phe-Pro-Leu-OH synthesis is critical at chiral centers (Phe, Leu), particularly when activating carboxyl groups. 1-Hydroxy-benzotriazole (HOBt) suppresses epimerization by forming a stable active ester intermediate (e.g., OBt ester), which reduces the electrophilicity of the carbonyl carbon and minimizes base-catalyzed enolization [10]. HOBt (1.0–1.2 equiv) is typically combined with DIC to accelerate couplings while maintaining stereochemical integrity. For the Phe-Pro junction – a known racemization hotspot – HOBt reduces enantiomer formation from 8.3% to <1.5% by:
Mechanistic studies confirm that HOBt-adducts exhibit a 10-fold lower racemization rate compared to carbodiimide-generated intermediates. This is critical for C-terminal leucine, where epimerization disrupts helical folding in downstream applications [3] [10].
Terminal protection ensures chemoselective bond formation in Z-Gly-Pro-Phe-Pro-Leu-OH:
For hydrophobic sequences like this, temporary solubilizing tags are vital. Backbone modification with tetra-arginine (Arg₄) enhances solubility during fragment ligation and is cleaved post-assembly with TFA [3]. Alternatively, Z-group retention until the final step aids purification via hydrophobic interactions in reverse-phase HPLC.
Table 3: Protecting Group Scheme for Z-Gly-Pro-Phe-Pro-Leu-OH
Position | Group | Stability | Deprotection |
---|---|---|---|
N-Terminus | Z | Acid/base-stable | H₂/Pd-C or TFA/HBr |
C-Terminus | Free acid (–OH) | N/A | N/A |
Phe Side Chain | Unprotected | Stable below pH 10 | N/A |
Solubility Tag | Arg₄ (temporary) | Stable during NCL | TFA cleavage |
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: